6-Chloro-1-methylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLASKZQHWKQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612148 | |
| Record name | 6-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18612-92-5 | |
| Record name | 6-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 6 Chloro 1 Methylnaphthalene
Electrophilic Aromatic Substitution Mechanisms in Halogenated Methylnaphthalenes
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). masterorganicchemistry.com The rate and regioselectivity of these reactions on a substituted naphthalene are determined by the electronic properties of the existing substituents. libretexts.org In 6-Chloro-1-methylnaphthalene, the directing effects of both the activating methyl group and the deactivating chloro group must be considered.
The methyl group at the C1 position is an activating group. Through an electron-donating inductive effect and hyperconjugation, it increases the electron density of the naphthalene rings, making the molecule more susceptible to electrophilic attack than unsubstituted naphthalene. cdnsciencepub.comdocbrown.info Activating groups are typically ortho- and para-directing. libretexts.org In the context of the naphthalene ring system, the methyl group at C1 directs incoming electrophiles primarily to the C2 (ortho), C4 (para), and C5/C8 (peri) positions.
| Position | Effect of C1-Methyl Group | Effect of C6-Chloro Group | Combined Influence |
|---|---|---|---|
| 2 | Activating (ortho) | Directing (para) | Highly Favored |
| 3 | - | - | Disfavored |
| 4 | Activating (para) | - | Favored |
| 5 | Activating (peri) | Directing (ortho) | Highly Favored |
| 7 | - | Directing (ortho) | Slightly Favored |
| 8 | Activating (peri) | - | Favored |
Oxidation and Reduction Pathways
The reactivity of this compound extends to redox reactions, where the naphthalene ring system can be either oxidized to form quinone structures or reduced to yield hydrogenated derivatives.
Oxidation of methylnaphthalenes can lead to the formation of naphthoquinones, a class of compounds involved in various biological and chemical processes. researchgate.net For instance, the oxidation of 2-methylnaphthalene (B46627) is a known route to produce 2-methyl-1,4-naphthoquinone (Vitamin K3). academie-sciences.frscirp.org Similarly, studies on the oxidation of 1-methylnaphthalene (B46632) have shown the formation of products such as 1,4-naphthoquinone (B94277) and 1-naphthaldehyde. nih.gov Based on these precedents, the oxidation of this compound is expected to yield chlorinated methyl-naphthoquinones. The reaction typically proceeds using strong oxidizing agents like chromium trioxide (CrO₃) or through catalytic processes. academie-sciences.frscirp.org
Reduction of the naphthalene core is also a possible pathway. The reduction of 1-methylnaphthalene with alkali metals is known to form radical anion salts. wikipedia.org For this compound, reduction reactions can produce various hydro derivatives, such as chlorinated methyl-tetralins or -decalins, depending on the reaction conditions and the reducing agents employed. For example, catalytic hydrogenation or reduction with metals can lead to the saturation of one or both aromatic rings.
The mechanisms of these redox reactions are complex. The oxidation of methylnaphthalenes often involves initial attack on the electron-rich aromatic ring. For example, the oxidation of 1-methylnaphthalene driven by environmentally persistent free radicals (EPFRs) is thought to proceed via hydroxyl radicals, leading to a variety of oxygenated products. nih.gov This suggests that the oxidation of this compound could be initiated by electrophilic attack by an oxidizing species, with the regiochemistry influenced by the directing effects of the methyl and chloro groups.
Reduction mechanisms can involve electron transfer processes. The electrochemical reduction of 1-chloronaphthalene (B1664548), for example, can achieve complete dechlorination through a process mediated by the naphthalene radical anion, which acts as a catalyst. smolecule.com This suggests that under certain reductive conditions, this compound could undergo dechlorination in addition to ring hydrogenation.
Formation of Naphthoquinones and Hydro Derivatives
Photochemical Transformations and Photo-Reactivity
Chlorinated aromatic compounds, including chloronaphthalenes, are known to be photochemically active. who.int Exposure to environmentally relevant wavelengths of light can induce transformations, primarily through the cleavage of the carbon-chlorine bond. who.intcdnsciencepub.com
The principal photochemical reaction for chloronaphthalenes is reductive photodechlorination. cdnsciencepub.com Upon absorption of UV light, the molecule is promoted to an excited state. This excited molecule can then undergo homolytic cleavage of the C-Cl bond to generate a naphthyl radical and a chlorine radical. cdnsciencepub.comiwaponline.com In the presence of a hydrogen-donating solvent (like methanol (B129727) or water), the naphthyl radical can abstract a hydrogen atom to form the dechlorinated product, 1-methylnaphthalene. cdnsciencepub.comiwaponline.com This process has been observed for various chloronaphthalenes and is a significant environmental degradation pathway. who.intiwaponline.com
Quantum yields for these reactions are often low, and the process can be influenced by the solvent and the presence of other substances. cdnsciencepub.com For example, the photolysis of 1-chloronaphthalene in methanol can lead to dechlorination, while in benzene (B151609), it can yield phenylnaphthalene. cdnsciencepub.com Besides dechlorination, other photochemical pathways such as fragmentation and dimerization have been observed. who.intcdnsciencepub.com Dimerization can occur between two naphthyl radicals, while fragmentation involves the breakdown of the aromatic ring structure. The specific photoproducts formed from this compound would depend on the irradiation conditions, including wavelength, solvent, and the presence of oxygen or other reactive species.
| Reaction Pathway | Description | Key Intermediates | Typical Products | Reference |
|---|---|---|---|---|
| Reductive Dechlorination | Cleavage of the C-Cl bond followed by hydrogen abstraction. | Naphthyl radical, Chlorine radical | Dechlorinated naphthalene (e.g., 1-methylnaphthalene) | cdnsciencepub.comiwaponline.com |
| Dimerization | Coupling of two naphthyl radicals. | Naphthyl radical | Binaphthyls | who.intcdnsciencepub.com |
| Photo-nucleophilic Substitution | Reaction with nucleophilic solvents. | Excited state complex | Methoxylated naphthalenes (in methanol) | cdnsciencepub.com |
| Fragmentation | Breakdown of the aromatic ring structure. | Various radical species | Smaller organic molecules | cdnsciencepub.com |
Formation of Radical Species and Electron Transfer Mechanisms
The formation of radical species from halogenated naphthalenes like this compound is a key aspect of their chemical reactivity, particularly in electrochemical and photochemical reactions. The process often involves the transfer of an electron to the naphthalene derivative, leading to the formation of a radical anion. This initial electron transfer can trigger the dissociation of the carbon-halogen bond. researchgate.net
Two primary mechanisms are proposed for the electrochemical reduction of halogenated naphthalenes: a stepwise mechanism and a concerted mechanism. researchgate.net
Stepwise Mechanism: In this pathway, the initial electron transfer forms a radical anion. This is followed by the cleavage of the C-Cl bond, resulting in a naphthalene radical and a chloride anion. The naphthalene radical can then undergo further reactions, such as dimerization or hydrogen abstraction. researchgate.netunifi.it
Concerted Mechanism: In this mechanism, the electron transfer and the cleavage of the C-Cl bond occur simultaneously. researchgate.net
Studies on similar compounds, such as 1-chloronaphthalene, suggest that the reduction of chloro derivatives often proceeds at least partially through a radical intermediate. cdnsciencepub.com The specific pathway can be influenced by factors like the solvent and the nature of the electrode used. cdnsciencepub.com For instance, the electrochemical reduction of 1-bromo-2-methylnaphthalene (B105000) points to the formation of a radical anion through the injection of one electron. researchgate.net
Proton-coupled electron transfer (PCET) represents another significant mechanism where an electron and a proton are exchanged, often in a concerted step. This can lead to the homolytic cleavage of bonds, generating free radical intermediates from common organic functional groups. nih.gov Photoinduced electron transfer can also generate radical species. For example, photoexcitation of a molecule can lead to a charge-transfer state which can then participate in electron transfer reactions with other substrates. rsc.org
Influence of Environmental Factors on Photoconversion (e.g., Reactive Oxygen Species, Co-existing Components)
The photoconversion of chlorinated naphthalenes in the environment is significantly influenced by various factors, including the presence of reactive oxygen species (ROS) and other co-existing chemical components. dntb.gov.uaresearchgate.net ROS, such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂), are highly reactive chemicals formed from diatomic oxygen and play a crucial role in the degradation of organic pollutants. mdpi.comwikipedia.org
Research on monochloronaphthalenes demonstrates that their photodegradation often follows pseudo-first-order kinetics. mdpi.com The presence of ROS can accelerate this process. For instance, the contributions of •OH and O₂•⁻ to the photodegradation of 1-chloronaphthalene have been quantified, highlighting their importance in the transformation process. mdpi.com The generation of these ROS can be promoted by various environmental components. For example, ions like NO₂⁻, NO₃⁻, Fe³⁺, and Fe²⁺, commonly found in natural water, can accelerate the photoconversion of 1-chloronaphthalene by generating •OH, which induces indirect photooxidation. iwaponline.com
The pH of the environment also plays a critical role. Acidic conditions have been shown to promote the photodegradation of 1-chloronaphthalene. mdpi.com This is partly because low pH can enhance the photosensitization of O₂•⁻ to produce hydrogen peroxide (H₂O₂), which then photolyzes to generate more •OH radicals. researchgate.net
Co-existing organic matter, such as fulvic acid, can have a dual effect. At lower concentrations, it may promote photoconversion, while at higher concentrations, it can have an inhibitory effect. researchgate.net The presence of other inorganic anions can also influence the degradation rate. For example, Cl⁻, NO₃⁻, and SO₃²⁻ have been found to accelerate the photodegradation of 1-chloronaphthalene. mdpi.com
The degradation of chlorinated aromatics can proceed via different pathways, including hydrodechlorination and oxidative degradation. The latter is often dominant in the presence of oxidative species like O₂⁻, O⁻, and O₂²⁻, following mechanisms such as the Mars–van Krevelen mechanism. researchgate.net This process can lead to the formation of various intermediates, including smaller organic acids, and eventual mineralization to CO₂. researchgate.net
Table 1: Influence of Environmental Factors on Chloronaphthalene Photoconversion
| Factor | Effect on Photoconversion | Mechanism |
| **Reactive Oxygen Species (•OH, O₂•⁻, ¹O₂) ** | Accelerates degradation mdpi.com | Direct oxidation of the naphthalene ring iwaponline.com |
| Acidic pH | Promotes degradation of some isomers mdpi.com | Enhances production of •OH radicals researchgate.net |
| Inorganic Ions (e.g., NO₃⁻, NO₂⁻, Fe³⁺) | Accelerates degradation iwaponline.com | Generation of •OH radicals iwaponline.com |
| Fulvic Acid | Can promote or inhibit degradation | Dependent on concentration researchgate.net |
Photocycloaddition and Photosubstitution Reactions with Naphthalene Derivatives
Naphthalene derivatives can undergo a variety of photochemical reactions, including photocycloaddition and photosubstitution. These reactions are initiated by the absorption of light, which excites the naphthalene molecule to a higher energy state. cdnsciencepub.comacs.org
Photocycloaddition Reactions: These reactions involve the formation of new cyclic structures. For instance, a highly regio- and enantioselective dearomative [2π + 2σ] photocycloaddition reaction between naphthalene derivatives and bicyclo[1.1.0]butanes has been reported, which is enabled by Gd(III) catalysis. acs.orgfigshare.com This reaction yields enantioenriched bicyclo[2.1.1]hexanes, which are important pharmaceutical scaffolds. figshare.com Another example is the intramolecular dearomative [5 + 4] cycloaddition of naphthalene-derived vinylcyclopropanes, which can be induced by visible light in the presence of a suitable triplet photosensitizer, leading to the formation of polycyclic molecules with a nine-membered ring. nih.gov
Photosubstitution Reactions: In photosubstitution reactions, a substituent on the naphthalene ring is replaced by another group. The nature of the products depends on the halogen and the solvent. For example, fluoronaphthalenes react from a singlet state to yield substitution products in nucleophilic solvents. cdnsciencepub.com In contrast, chloronaphthalenes tend to afford radical products like naphthalene and binaphthyls via a triplet state, although some photosubstitution can occur. cdnsciencepub.comcdnsciencepub.com The photolysis of 1-chloronaphthalene in methanol can lead to the formation of methoxynaphthalenes, indicating a photonucleophilic substitution. cdnsciencepub.com An intramolecular photosubstitution has also been observed in N-(2,4-dibromonaphthyl)arenecarboxamides, leading to the synthesis of 2-arylnaphthoxazoles. researchgate.net
These photoreactions can be influenced by the presence of quenchers and electron donors. For chloronaphthalenes, attempts at quenching can sometimes lead to enhanced quantum yields for reaction, suggesting complex electron transfer processes are at play. cdnsciencepub.com
Metal-Catalyzed Reactions
Palladium-catalyzed reactions have emerged as powerful tools for the dearomatization of naphthalene derivatives, providing access to complex three-dimensional structures from simple aromatic precursors. mit.eduacs.orgresearchgate.net These reactions often exhibit high yields and enantioselectivities, making them valuable in synthetic chemistry. mit.edu
One notable example is the intramolecular enantioselective palladium-catalyzed dearomatization of naphthalene derivatives. This process proceeds through an electrophilic aromatic substitution-type reaction on a Pd(II) intermediate. mit.eduacs.org Another strategy involves a reductive Heck-type vinylative dearomatization of 1-halonaphthalenes, which has been successfully applied to both homo- and hetero-cyclic naphthalene derivatives. rsc.org
Furthermore, a highly diastereoselective dearomatization of naphthalenes can be achieved via a Pd-catalyzed 1,4-difunctionalization reaction. In this process, an intramolecular dearomative Heck-type insertion leads to a π-allylpalladium intermediate, which is then captured by various nucleophiles. rsc.org This method is characterized by mild reaction conditions and a broad substrate scope. rsc.org
Table 2: Examples of Palladium-Catalyzed Dearomatization of Naphthalene Derivatives
| Reaction Type | Catalyst System | Key Intermediate | Product Type | Reference |
| Intramolecular Asymmetric Dearomatization | Pd(II) catalyst | Pd(II) intermediate | Benzocarbazole derivatives | mit.eduacs.org |
| Reductive Heck-type Vinylative Dearomatization | Palladium catalyst | Not specified | Dearomatized homo- and hetero-cyclic naphthalenes | rsc.org |
| 1,4-Difunctionalization | Palladium precursor and ligand | π-allylpalladium intermediate | Functionalized spirooxindoles | rsc.org |
Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of C-C and C-N bonds, with palladium being a prominent catalyst. rsc.orgdanlehnherr.com The general mechanism for these coupling reactions often involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.
In the context of C-N bond formation, the mechanism can be initiated by the oxidative addition of an aryl halide to a low-valent metal catalyst, cleaving the C-X bond and forming a metal-aryl intermediate. This is followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org Alternatively, C-N bond activation can also be utilized, where an inert C-N bond is cleaved by a transition metal to generate active C-M or N-M species that can then react with other coupling partners. rsc.org
For C-C bond formation, such as in Suzuki or Negishi couplings, the mechanism also starts with the oxidative addition of an aryl halide to the palladium(0) catalyst. The resulting aryl-palladium(II) complex then undergoes transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. danlehnherr.com
The specific ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of these reactions. nih.gov In some systems, bimetallic cooperation, for instance between nickel and magnesium, has been shown to enhance catalytic activity through a push-pull mechanism that facilitates the cleavage of the carbon-halogen bond. nih.gov
Palladium-Catalyzed Dearomatization Reactions
Electroreduction Mechanisms of Halogenated Naphthalene Frameworks
The electrochemical reduction of halogenated naphthalene frameworks, such as this compound, is a significant process for their degradation and transformation. The core of this process is the cleavage of the carbon-halogen bond, which can be achieved through a bielectronic cathodic process. beilstein-journals.org
A general model for the electroreduction of halogenated naphthalenes distinguishes between two main reaction pathways: a stepwise mechanism and a concerted mechanism. researchgate.netunifi.it
Stepwise Mechanism: This pathway involves the initial transfer of one electron to the halogenated naphthalene, forming a radical anion. This intermediate is often unstable and rapidly dissociates, cleaving the carbon-halogen bond to produce a halide anion and a naphthalene radical. researchgate.netunifi.it This radical can then be further reduced at the cathode to a carbanion, which is subsequently protonated by a proton donor in the medium. cdnsciencepub.com
Concerted Mechanism: In this pathway, the electron transfer from the cathode and the carbon-halogen bond cleavage occur in a single, concerted step. researchgate.netunifi.it
The preferred mechanism can depend on the specific halogen substituent. For instance, studies on 1-halonaphthalenes have suggested that while bromo and iodo derivatives may favor a two-electron transfer or an organometallic intermediate, the reduction of chloro derivatives is more likely to proceed, at least in part, through a radical intermediate pathway. cdnsciencepub.com
The reduction potential required for the C-X bond cleavage is a key factor, and the process can be selective. beilstein-journals.org The electroreductive dehalogenation can be influenced by mediators, such as the naphthalene radical anion, which can facilitate the reduction of less reactive chloroarenes. acs.org
Carbon-Halogen Bond Dissociation Upon Electron Uptake
The dissociation of the carbon-halogen bond in this compound following the capture of a low-energy electron is a critical aspect of its chemical reactivity. This process, known as dissociative electron attachment (DEA), is a resonant phenomenon where a molecule captures a free electron to form a transient negative ion (TNI) or molecular anion. unl.edumdpi.com This TNI is unstable and can subsequently fragment, often leading to the cleavage of the weakest bonds within the molecule. For chlorinated aromatic compounds, the carbon-chlorine bond is particularly susceptible to this process.
The generally accepted mechanism for DEA in chloroaromatic compounds involves a multi-step process. Initially, the incoming electron is captured into a low-lying unoccupied π* molecular orbital of the naphthalene ring system. rsc.org This creates a temporary molecular anion. Following this, an intramolecular electron transfer occurs from the π* orbital to the antibonding σ* orbital localized on the C-Cl bond. rsc.orgaip.org Population of this σ* orbital is highly destabilizing and leads to the rapid dissociation of the C-Cl bond, yielding a chloride anion (Cl⁻) and a 1-methylnaphthalenyl radical. aip.org
Studies on closely related compounds, such as 1-chloronaphthalene, provide significant insight into this process. Research using dissociative electron attachment spectroscopy on 1-chloronaphthalene has shown that the formation of the chloride ion (Cl⁻) is the most dominant decay channel for the transient molecular ion. researchgate.netresearchgate.net This indicates a high efficiency for the cleavage of the C-Cl bond upon electron capture.
Research Findings on Analogous Compounds
Detailed experimental and theoretical studies on chloronaphthalenes and other chloroaromatic molecules have elucidated the key energetic and mechanistic features of carbon-halogen bond dissociation.
Resonance Energies: The DEA process is resonant, meaning it occurs most efficiently at specific electron energies. For 1-chloronaphthalene, a close structural analog of this compound, distinct resonance peaks for the formation of Cl⁻ have been identified. researchgate.netresearchgate.net These resonances correspond to the energies at which the temporary negative ion states are formed.
Interactive Data Table: Click on headers to sort.
| Compound | Resonance Energy for Cl⁻ Formation (eV) | Associated Molecular Orbital | Reference |
|---|---|---|---|
| 1-Chloronaphthalene | 0.7 | π | researchgate.net, researchgate.net |
| 1-Chloronaphthalene | 1.5 | π | researchgate.net, researchgate.net |
| 1-Chloronaphthalene | 3.0 | π* | researchgate.net, researchgate.net |
The presence of multiple resonance peaks suggests that electron attachment can occur into different π* orbitals of the naphthalene ring, each leading to the dissociation of the C-Cl bond. researchgate.net For this compound, similar resonance energies are expected, although minor shifts may occur due to the electronic effect of the methyl group.
Vertical Attachment Energy (VAE): The vertical attachment energy (VAE) is the energy required to add an electron to a molecule without altering the molecular geometry. unl.eduutah.edu It is a key parameter that influences the efficiency of the DEA process. For chloroalkanes, a strong correlation exists between the peak DEA cross-sections and the VAE. unl.eduunl.edu While specific VAE data for this compound is not readily available, studies on other chloroaromatic compounds show that the energy of the lowest unoccupied molecular orbital (LUMO), which accepts the electron, is a critical factor. rsc.org The efficiency of the subsequent intramolecular electron transfer from the π* system to the σ* C-Cl orbital, and thus the Cl⁻ yield, is influenced by the energy difference between these orbitals and the lifetime of the temporary anion state. rsc.org
Bond Dissociation Energy (BDE): The homolytic bond dissociation energy represents the enthalpy change for breaking a bond to form two radicals. libretexts.orgmasterorganicchemistry.com Upon forming the radical anion, the C-Cl bond is significantly weakened. For example, the C-Cl bond in the benzyl (B1604629) chloride radical anion is estimated to be thermodynamically unstable by approximately 6.5 kcal/mol toward cleavage into the benzyl radical and chloride ion. rsc.org This significant reduction in bond strength upon electron uptake is the thermodynamic driving force for the dissociation.
Interactive Data Table: Click on headers to sort.
| Bond | Compound | State | Bond Dissociation Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Cl-Cl | Chlorine | Neutral | 242.58 | ucsb.edu |
| Cl-CH₃ | Chloromethane | Neutral | 339 | ucsb.edu |
| C-Cl | Benzyl Chloride | Radical Anion | ~ -27.2 (Exoenergetic) | rsc.org |
| C-Br | Benzyl Bromide | Radical Anion | ~ 12.6 (Endoenergetic) | rsc.org |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically for the compound This compound (also known as 1-Chloro-6-methylnaphthalene) are not publicly available.
While numerous studies exist for other isomers of chloromethylnaphthalene and related naphthalene derivatives, the strict adherence to the subject compound "this compound" as per the instructions prevents the inclusion of data from these other molecules.
Therefore, it is not possible to generate the requested article with scientifically accurate, source-based findings for each specified subsection.
Computational and Theoretical Chemistry Studies
Thermodynamic and Kinetic Studies of Reactions
Computational methods are extensively used to study the thermodynamics and kinetics of chemical reactions involving substituted naphthalenes. These studies provide crucial data on the feasibility and rates of various transformations.
The calculation of reaction heats (ΔH) and activation energies or free energy barriers (ΔG‡) is fundamental to understanding the thermodynamic and kinetic viability of a chemical process. For reactions involving chlorinated naphthalenes, such as further chlorination, oxidation, or coupling reactions, Density Functional Theory (DFT) is a commonly employed method. Functionals like MPWB1K are specifically parameterized to yield accurate thermokinetic data. nih.govmdpi.com
These calculations can determine the potential energy surfaces for reaction pathways, identifying transition states (TS) and intermediates. For instance, in the formation of dichlorinated naphthalenes, DFT calculations can elucidate the potential barriers (ΔE) and reaction heats (ΔH) for various possible isomers, explaining the observed product distribution. nih.govmdpi.com The calculations reveal that reaction pathways are often complex, involving multiple elementary steps, each with its own characteristic energy barrier. nih.gov The rate-determining step is the one with the highest energy barrier. rsc.org
Table 1: Illustrative Calculated Thermodynamic and Kinetic Data for Naphthalene (B1677914) Reactions (Note: Data is illustrative, based on typical values from studies on related compounds like polychlorinated naphthalene formation).
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Significance |
| Initial C-C bond formation | Reaction Heat (ΔH) | Highly exothermic | Indicates a thermodynamically favorable initial step. semanticscholar.org |
| H-abstraction | Potential Barrier (ΔE) | 15 - 40 | Represents the energy needed to initiate radical reactions. nih.gov |
| Ring closure | Potential Barrier (ΔE) | 5 - 20 | A key step in the formation of the naphthalene ring system. mdpi.com |
| CO elimination | Potential Barrier (ΔE) | > 40 | Can be a high-barrier, rate-limiting step in formation from precursors. semanticscholar.org |
While static calculations of potential energy surfaces are informative, understanding the time-dependent nature of a reaction requires dynamic simulation methods. Ab initio molecular dynamics (AIMD) and Dynamic Reaction Coordinate (DRC) calculations serve this purpose.
AIMD simulations follow the trajectory of atoms over time by calculating the forces from electronic structure theory on-the-fly. nih.gov This approach allows for the exploration of the conformational space of flexible molecules and the simulation of reaction events in solution, providing insights into solvent effects and dynamic structural changes. nih.gov For example, AIMD can be used to sample the free energy landscape of a molecule in a solvent, capturing the influence of the environment on its structure and reactivity. nih.gov
The DRC approach is used to model the post-transition-state dynamics of a reaction. researchgate.netacs.org By assigning kinetic energy to the vibrational modes of the transition state structure, a DRC trajectory follows the system's evolution down to the product well of the potential energy surface. researchgate.net This method can reveal whether a reaction is direct or involves intermediates, and how energy is distributed among the products, which is crucial for understanding reaction mechanisms in detail, such as dissociation pathways. researchgate.netacs.org
Calculation of Reaction Heats and Free Energy Barriers
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is governed by a subtle balance of intermolecular interactions. In halogenated aromatic compounds like 6-chloro-1-methylnaphthalene, these interactions are diverse and crucial for determining the final crystal structure. Key interactions include:
π-π Stacking: Aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the electron-rich π-system of a neighboring molecule. researchgate.net
Halogen Bonding (Cl···Cl and Cl···π): The chlorine atom can participate in specific non-covalent interactions. These include interactions between the chlorine atoms of two molecules (Cl···Cl) or between a chlorine atom and the π-system of an adjacent naphthalene ring (Cl···π). nih.gov
Table 2: Common Intermolecular Interactions in Naphthalene Derivatives
| Interaction Type | Description | Typical Energy (kcal/mol) | Influence on Packing |
| π-π Stacking | Face-to-face or offset arrangement of aromatic rings. | 2 - 5 | Promotes columnar or layered structures. ias.ac.in |
| C-H···π | Interaction between a C-H bond and a π-system. | 0.5 - 2.5 | Influences molecular orientation and packing density. researchgate.net |
| Halogen (Cl)···π | Interaction of a chlorine atom with a π-system. | 1 - 3 | Contributes to directional packing arrangements. nih.gov |
| Halogen (Cl)···Halogen (Cl) | Interaction between two chlorine atoms. | 0.5 - 2 | Can form specific motifs that link molecules. nih.gov |
Predictive Modeling for Chemical Reactivity and Regioselectivity
One of the key applications of computational chemistry is the prediction of chemical reactivity and regioselectivity. For this compound, this involves understanding how the activating, ortho-para directing methyl group and the deactivating, ortho-para directing chloro group collectively influence the outcome of electrophilic aromatic substitution and other reactions.
Computational studies, often using DFT, can model the transition states for substitution at different positions on the naphthalene ring. By comparing the activation energies for attack at various sites, a prediction of the major product, or regioselectivity, can be made. These models take into account both electronic effects (the electron-donating/withdrawing nature of substituents) and steric effects (the physical bulk of the substituents). For example, computational models can explain why a specific catalyst or ligand might favor substitution at a sterically hindered position by stabilizing the corresponding transition state. researchgate.net This predictive power is invaluable for designing synthetic routes to obtain specific polysubstituted naphthalene derivatives with high yields. researchgate.netacs.org
Table 3: Factors Influencing Regioselectivity in Naphthalene Functionalization
| Factor | Computational Approach | Predicted Outcome for this compound |
| Electronic Effects | Calculation of partial atomic charges, Frontier Molecular Orbital (FMO) analysis. | The methyl group activates the ring, while the chloro group deactivates it. Reactivity is a balance of these effects. |
| Steric Hindrance | Modeling of transition state geometries and energies. | Substitution at positions adjacent to the methyl group (peri-position 8) may be disfavored due to steric clash. |
| Catalyst/Ligand Effects | DFT calculations of catalyst-substrate complexes and transition states. | Bulky ligands on a metal catalyst can block certain positions, directing the reaction to less hindered sites. researchgate.net |
| Thermodynamic vs. Kinetic Control | Calculation of reaction energy profiles for different pathways. | The product formed fastest (kinetic product) may not be the most stable (thermodynamic product). acs.org |
Advanced Computational Methodologies (e.g., Marcus-Hush Theory for Mobility)
For applications in organic electronics, it is crucial to predict the charge transport properties of materials. Advanced computational methods like the Marcus-Hush theory are used to estimate the mobility of charge carriers (holes and electrons) in organic semiconductors. tandfonline.com
The theory describes charge transfer as a "hopping" process between adjacent molecules in a crystal. The rate of this hopping is determined by two key parameters that can be calculated computationally: tandfonline.comacs.org
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium structure to the equilibrium structure of its charged (ionized) state, without the charge actually having been transferred. tandfonline.comnih.gov A lower reorganization energy generally leads to higher mobility.
Electronic Coupling (or Transfer Integral, Jij): This term quantifies the strength of the electronic interaction between two adjacent molecules. tandfonline.com It is highly sensitive to the distance and relative orientation of the molecules in the crystal packing.
Table 4: Parameters for Charge Mobility Calculation using Marcus-Hush Theory
| Parameter | Symbol | Description | Impact on Mobility |
| Reorganization Energy | λ | Energy cost of molecular geometry relaxation upon charge transfer. | Lower λ generally leads to higher mobility. tandfonline.com |
| Transfer Integral | Jij | Strength of electronic interaction between adjacent molecules. | Higher Jij leads to higher mobility. tandfonline.com |
| Hopping Rate | Ke | The rate at which a charge carrier moves between molecules. | Higher Ke corresponds to higher mobility. tandfonline.com |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise position of each atom and the connectivity between them can be determined.
Proton (¹H) NMR for Structural and Positional Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 6-Chloro-1-methylnaphthalene is expected to show distinct signals for the methyl group and the six aromatic protons on the naphthalene (B1677914) ring system.
The methyl group (CH₃) at the C1 position, being attached to an aromatic ring, is expected to produce a singlet signal due to the absence of adjacent protons. Its chemical shift is predicted to be in the upfield region, typically around δ 2.5-2.7 ppm .
The six aromatic protons will appear in the more downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm . Their exact chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the electron-donating methyl group. The chlorine atom at the C6 position will deshield nearby protons, causing them to resonate at a higher chemical shift. For instance, data from the related isomer 7-chloro-1-methylnaphthalene (B3066039) shows aromatic protons in the δ 7.5–8.2 ppm range. Protons on the same ring as the chlorine atom (H5 and H7) will be significantly affected. The proton ortho to the chlorine (H5 and H7) would likely appear as doublets, while the proton on the same ring but further away (H8) would also be influenced. The protons on the other ring (H2, H3, H4) will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| 1-CH₃ | 2.5 - 2.7 | s (singlet) |
| H-2 | ~7.3 - 7.5 | d (doublet) |
| H-3 | ~7.5 - 7.7 | t (triplet) or dd (doublet of doublets) |
| H-4 | ~7.9 - 8.1 | d (doublet) |
| H-5 | ~7.8 - 8.0 | d (doublet) |
| H-7 | ~7.4 - 7.6 | dd (doublet of doublets) |
| H-8 | ~8.0 - 8.2 | d (doublet) |
Note: The predicted values are estimates based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom will produce a single peak. The molecule has 11 carbon atoms, and due to its asymmetry, 11 distinct signals are expected.
The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Methyl Carbon: The C1-methyl carbon is expected to resonate at a high field (upfield), around δ 20-22 ppm .
Aromatic Carbons: The ten carbons of the naphthalene ring will appear between δ 120 and 135 ppm .
Substituted Carbons: The carbon atom directly attached to the chlorine (C6) will be significantly influenced by the halogen's electronegativity, with a predicted chemical shift in the δ 130-135 ppm range. The carbon bearing the methyl group (C1) and the quaternary carbons at the ring junction (C4a, C8a) will also have characteristic shifts.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 1-CH₃ | 20 - 22 |
| C1 | 132 - 134 |
| C2 | 125 - 127 |
| C3 | 126 - 128 |
| C4 | 123 - 125 |
| C4a | 133 - 135 |
| C5 | 128 - 130 |
| C6 | 130 - 132 |
| C7 | 127 - 129 |
| C8 | 124 - 126 |
| C8a | 130 - 132 |
Note: The predicted values are estimates based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Multi-dimensional NMR Techniques for Complex Structures
To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. This would help trace the connectivity of the aromatic protons around the rings.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak would link a specific proton signal to the carbon signal it is attached to, allowing for definitive assignment of all protonated carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of light (Raman) corresponds to the energy of molecular vibrations, allowing for the identification of functional groups. Computational studies on isomers like 1-(chloromethyl)-2-methylnaphthalene using Density Functional Theory (DFT) provide a reliable basis for predicting these vibrational frequencies. nih.gov
Key expected vibrational modes for this compound include:
Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹ .
Aliphatic C-H Stretching: The methyl group protons will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.
C=C Aromatic Ring Stretching: The stretching of the carbon-carbon bonds within the naphthalene ring gives rise to a series of characteristic sharp peaks between 1400 and 1650 cm⁻¹ .
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds appear in the fingerprint region (600-1500 cm⁻¹ ). The pattern of the out-of-plane C-H bending bands between 700 and 900 cm⁻¹ is particularly diagnostic of the substitution pattern on the aromatic ring.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the lower frequency range of the fingerprint region, typically around 600-800 cm⁻¹ .
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1400 - 1650 | Strong to Medium |
| C-H Bending (in-plane and out-of-plane) | 600 - 1500 | Strong to Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in conjugated systems like naphthalene. The unsubstituted naphthalene molecule shows characteristic absorption bands. The introduction of substituents like chloro and methyl groups alters the electronic properties of the chromophore, typically leading to shifts in the absorption maxima (λ_max).
Both the chloro and methyl groups are known to cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum of naphthalene. This is due to the extension of the conjugated system and electronic effects of the substituents. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related systems, such as chloro-substituted naphthalene diimides and 1-(chloromethyl)-2-methylnaphthalene, confirm that halogen and alkyl substituents significantly influence the electronic absorption spectra. nih.govbeilstein-journals.org The spectrum of this compound is expected to show complex absorption bands, likely with maxima shifted to wavelengths longer than those of unsubstituted naphthalene (λ_max ≈ 221, 275, 312 nm).
Electronic Absorption Studies and Band Gap Determination
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the introduction of substituents to the naphthalene core influences the electronic structure and, consequently, the UV-Vis absorption spectrum.
The absorption spectra of substituted naphthalenes are characterized by distinct bands. The position and intensity of these bands are sensitive to the nature and position of the substituent groups. For instance, the introduction of silyl (B83357) groups to the naphthalene chromophore causes bathochromic shifts (shifts to longer wavelengths) of the absorption maxima. mdpi.com Similarly, functionalization with groups like morpholine (B109124) can lead to strong absorbance in the visible spectrum. nih.gov The electronic transitions in naphthalene derivatives involve the promotion of electrons within the π aromatic orbitals. aanda.org
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that can be determined from electronic absorption data. This band gap provides insights into the electronic behavior of the molecule. Theoretical calculations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), complement experimental UV-Vis spectra to understand the electronic transitions and predict the band gap. nih.govrsc.org For example, in a study on naphthalene-1,5-diamine-based chromophores, DFT calculations were used to explore their photovoltaic properties, and the calculated band gaps were found to be in good harmony with experimental results. rsc.orgsemanticscholar.org The presence of a chloro group can effectively improve conjugation and reduce the band gap. rsc.org Lowering the HOMO-LUMO energy gap can indicate potential charge transfer interactions within the molecule. nih.gov
Interactive Data Table:
Table 1: Theoretical and Experimental Band Gap Data for Substituted Naphthalenes| Compound | Method | Band Gap (eV) |
|---|---|---|
| Naphthalene-bridged disilane (B73854) 1b | Cyclic Voltammetry | 3.62 |
| Naphthalene-bridged disilane 2b | Cyclic Voltammetry | 3.67 |
| Naphthalene-bridged disilane 3b | Cyclic Voltammetry | 3.85 |
| Naphthalene-bridged disilane 1b | DFT (B3LYP/6-31++G**) | 4.01-4.07 |
| Naphthalene-bridged disilane 2b | DFT (B3LYP/6-31++G**) | 4.01-4.07 |
| Naphthalene-diamine chromophore ND1 | DFT (MPW1PW91/6-311G(d,p)) | 3.838 |
| Naphthalene-diamine chromophore ND5 | DFT (MPW1PW91/6-311G(d,p)) | 3.804 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For this compound (C₁₁H₉Cl), the calculated monoisotopic mass is 176.0392780 Da. nih.gov High-resolution mass spectrometry (HR-MS) can measure this mass with high accuracy, typically to within a few parts per million (ppm), which helps in confirming the elemental formula. gcms.cz
The fragmentation pattern is a unique "fingerprint" of a molecule. Aromatic compounds like naphthalene derivatives tend to show strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation of substituted naphthalenes can provide valuable structural information. For example, in the mass spectra of some naphthoquinone derivatives, characteristic fragmentation peaks are observed that are independent of the substitution pattern. researchgate.net The fragmentation of this compound would likely involve the loss of the methyl group (a loss of 15 Da) and the chlorine atom (a loss of 35 or 37 Da, corresponding to the isotopes ³⁵Cl and ³⁷Cl). The presence of the chlorine atom would also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS), is highly effective for identifying and quantifying specific compounds in complex mixtures. This is crucial in environmental analysis and other fields where trace-level detection is required.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis, the components of a mixture are separated in the GC column and then introduced into the mass spectrometer for detection. eeer.org For the analysis of semivolatile organic compounds, including substituted naphthalenes, methods like EPA 8270 have been developed. shimadzu.comepa.gov These methods often use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity, allowing for the quantification of analytes at low parts-per-billion (ppb) levels. shimadzu.comlcms.cz The use of an internal standard, such as naphthalene-d8, is common for accurate quantification. researchgate.net High-resolution mass spectrometry is also increasingly used in non-targeted screening to identify a wide range of chemicals in environmental samples. chemrxiv.orgresearchgate.net
Molecular Weight Determination and Fragmentation Pattern Analysis
Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. eeer.org The separated components then enter the mass spectrometer for identification and quantification. The retention time in the GC provides an additional layer of identification. GC-MS methods have been developed for the analysis of various environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. shimadzu.comlcms.cz
High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For substituted naphthalenes, reverse-phase HPLC with a C18 column is often employed. rsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. sielc.comrsc.org HPLC can be used for purity assessment by detecting impurities that have different retention times from the main compound. The use of a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can enhance the selectivity and sensitivity of HPLC analysis for aromatic compounds. rsc.orgwur.nl
X-ray Crystallography for Precise Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and the conformation of the molecule.
While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography can be applied to understand its likely solid-state structure. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined.
Applications in Advanced Organic Synthesis and Functional Materials
Intermediate Role in Complex Organic Molecule Synthesis
6-Chloro-1-methylnaphthalene plays a significant role as an intermediate in the synthesis of intricate organic structures. Its reactivity allows for the introduction of various functional groups and the construction of larger molecular frameworks.
The presence of both a chloro and a methyl group on the naphthalene (B1677914) ring system of this compound offers routes to a wide array of derivatives with tailored properties. The chlorine atom can be displaced or can direct further substitution reactions, while the methyl group can be functionalized or influence the reactivity of the aromatic system.
For instance, 1-chloromethylnaphthalene, a related compound, is a key intermediate for synthesizing products like α-naphthaldehyde, 1-naphthoic acid, and 1-naphthylacetic acid. google.comderpharmachemica.com The synthesis of substituted naphthalene derivatives is often challenging to control regiochemically through conventional electrophilic aromatic substitution, making precursors like this compound valuable for building specific substitution patterns. researchgate.net
The reactivity of the naphthalene core allows for various transformations:
Oxidation: Can be oxidized to form the corresponding naphthoquinones.
Reduction: Can be reduced to form different hydro derivatives.
Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
These reactions enable the creation of a diverse library of naphthalene derivatives with specific electronic and steric properties for various applications.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with two or more fused aromatic rings. thieme-connect.com They are of significant interest due to their unique electronic and optical properties, finding use in materials chemistry. thieme-connect.com Naphthalene is the simplest PAH, and its derivatives are fundamental building blocks for larger, more complex PAH structures. thieme-connect.comresearchgate.net
This compound can serve as a starting material for the synthesis of larger PAHs. The chloro and methyl groups can be utilized in cross-coupling reactions or other carbon-carbon bond-forming reactions to extend the aromatic system. For example, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions to fuse additional aromatic rings onto the naphthalene core. The development of methods for synthesizing polysubstituted naphthalenes is crucial for accessing a wide range of PAH scaffolds with tailored properties. thieme-connect.com
Synthesis of Diverse Naphthalene Derivatives with Specific Functionalities
Development of Novel Materials and Optoelectronic Components
The unique electronic properties of the naphthalene system, modified by the chloro and methyl substituents, make this compound and its derivatives promising candidates for the development of advanced materials, particularly in the field of optoelectronics.
Naphthalene derivatives are explored for their potential in organic photovoltaic (PV) devices. rsc.orgresearchgate.netrsc.org The electronic characteristics of these molecules, such as their HOMO/LUMO energy levels and light-absorption properties, can be tuned by the introduction of different functional groups. rsc.orgresearchgate.netrsc.org
While direct studies on this compound in this context are not widely available, related naphthalene-based chromophores have shown promise. rsc.orgresearchgate.netrsc.org For example, naphthalene-1,5-diamine-based chromophores have been synthesized and studied for their photovoltaic properties. rsc.orgresearchgate.netrsc.org The presence of a chloro group in such systems can influence the electronic properties, potentially leading to improved charge mobility and photovoltaic efficiency. rsc.org The design of new electron acceptor materials for organic photovoltaics often involves functionalizing core structures like naphthalene diimides with various substituents to optimize their performance. acs.org The development of chromophores for applications like singlet fission photovoltaics also relies on the strategic substitution of aromatic cores to control their excited-state energies. acs.org
Table of Naphthalene Derivatives in Photovoltaics
| Compound Class | Application | Key Findings | Reference |
|---|---|---|---|
| Naphthalene-1,5-diamine-based chromophores | Hole Transport Materials (HTMs) in Perovskite Solar Cells | Good thermal stability, high electron mobility, and well-aligned HOMO/LUMO levels. | rsc.orgresearchgate.netrsc.org |
| Oligothiophene-functionalized naphthalene diimides | Non-fullerene electron acceptors in organic solar cells | Tunable optical band gaps and good electron mobility. | acs.org |
Chlorinated naphthalenes have historically been used as additives in various industrial applications. For instance, they have been used in the manufacture of electric wire insulation and as additives to special lubricants. nih.gov Polychlorinated naphthalenes (PCNs), which are mixtures of different chlorinated naphthalene isomers, were used in insulating coatings for electrical wires. wikipedia.org
Environmental Fate and Biogeochemical Transformation Studies
Photodegradation Pathways in Aqueous and Atmospheric Environments
Photodegradation, driven by sunlight, is a significant abiotic process for the transformation of aromatic compounds in surface waters and the atmosphere. pjoes.com The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances like nitrates or dissolved organic matter that produce reactive species. pjoes.com For 6-Chloro-1-methylnaphthalene, these pathways likely involve the cleavage of the carbon-chlorine bond and oxidation of the aromatic structure.
While direct studies on this compound are not extensively available, the photodegradation mechanisms of similar compounds like 1-chloronaphthalene (B1664548) (CN-1) and naphthalene (B1677914) have been investigated, offering insights into probable transformation products. nih.govresearchgate.netiwaponline.com
The primary photodegradation pathways are expected to include:
Dechlorination: The cleavage of the C-Cl bond is a common initial step, leading to the formation of 1-methylnaphthalene (B46632). nih.gov
Hydroxylation: Indirect photolysis involving hydroxyl radicals (•OH) can lead to the formation of hydroxylated derivatives, such as chlorinated methyl-naphthols. nih.goviwaponline.com
Oxidation and Ring Cleavage: The aromatic rings can be oxidized, potentially forming intermediates like chlorinated naphthoquinones. Further oxidation can lead to the cleavage of the aromatic rings, resulting in the formation of compounds like chlorinated phthalaldehyde or phthalic acid derivatives. researchgate.netiwaponline.com
Studies on 1-chloronaphthalene have identified photoproducts including naphthalene, chloronaphthols, naphthoquinone, and phthalic acid, suggesting a similar suite of intermediates for this compound. iwaponline.com
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Photoproduct | Transformation Process |
|---|---|---|
| This compound | 1-Methylnaphthalene | Dechlorination |
| This compound | Chloro-methyl-naphthols | Hydroxylation |
| This compound | Chloro-methyl-naphthoquinones | Oxidation |
This table is based on inferred pathways from analogous compounds.
Kinetic studies on monochlorinated and dichlorinated naphthalenes demonstrate that their photodegradation typically follows pseudo-first-order kinetics. nih.goviwaponline.com The rate of degradation is influenced by factors such as the initial concentration of the pollutant, pH, and the presence of inorganic ions that can generate reactive oxygen species. nih.govdntb.gov.ua
For instance, the photodegradation of 1-chloronaphthalene (CN-1) is significantly faster than that of 2,3-dichloronaphthalene, indicating that the number and position of chlorine atoms affect photostability. iwaponline.com The presence of ions like NO₂⁻, NO₃⁻, and Fe³⁺ can accelerate the photodegradation of 1-chloronaphthalene by increasing the concentration of hydroxyl radicals. iwaponline.com The photoconversion efficiency of 1-chloronaphthalene has been reported to reach 64.51% after 6 hours of simulated sunlight irradiation. iwaponline.com
Table 2: Photodegradation Kinetic Data for Analogous Chlorinated Naphthalenes
| Compound | Reaction Rate Constant (k) | Half-life (t₁/₂) | Conditions | Reference |
|---|---|---|---|---|
| 1-Chloronaphthalene (CN-1) | 0.171 h⁻¹ | 4.05 h | Simulated Sunlight | iwaponline.com |
| 2,3-Dichloronaphthalene (CN-10) | 0.061 h⁻¹ | 11.36 h | Simulated Sunlight | iwaponline.com |
These data provide an estimate of the potential kinetic behavior of this compound.
Identification of Photoproducts and Transformation Intermediates
Microbial Degradation Pathways (Biodegradation)
Biodegradation utilizes the metabolic capabilities of microorganisms to break down organic pollutants. researchgate.net For chloroaromatic compounds like this compound, both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways are significant.
Under aerobic conditions, bacteria typically initiate the degradation of aromatic hydrocarbons by using oxygenase enzymes to destabilize the aromatic ring. unesp.br The degradation of 1-methylnaphthalene by Pseudomonas putida CSV86 is a well-studied model. nih.govethz.ch This bacterium utilizes two primary routes: one involving hydroxylation of the unsubstituted aromatic ring, which leads to mineralization, and a second involving hydroxylation of the methyl group, which results in a detoxification product. nih.govethz.ch
For this compound, the aerobic pathway would likely proceed via:
Initial Dioxygenation: A ring-hydroxylating dioxygenase, such as naphthalene dioxygenase, would attack the unsubstituted ring to form a cis-dihydrodiol. nih.gov This is a common strategy for PAHs. nih.gov
Dehydrogenation: The cis-dihydrodiol would be converted by a dehydrogenase to a chlorinated methyl-substituted dihydroxynaphthalene. nih.gov
Ring Cleavage: A dioxygenase would then cleave the aromatic ring of this catechol-like intermediate. researchgate.net The cleavage can be ortho or meta, leading to different downstream metabolites that are eventually funneled into the central carbon pathway. unesp.br
Dehalogenation: The chlorine substituent may be removed either early in the pathway or from a ring-cleavage product.
Key enzymes in this process include dioxygenases, dehydrogenases, hydrolases, and isomerases. nih.govresearchgate.net
Table 3: Potential Aerobic Biodegradation Metabolites of this compound
| Precursor Compound | Potential Metabolite | Enzymatic Step |
|---|---|---|
| This compound | Chlorinated methyl-cis-naphthalene dihydrodiol | Dioxygenase |
| Chlorinated methyl-cis-naphthalene dihydrodiol | Chlorinated methyl-dihydroxynaphthalene | Dehydrogenase |
| Chlorinated methyl-dihydroxynaphthalene | Chlorinated hydroxy-muconic semialdehyde derivative | Ring-cleavage Dioxygenase |
| This compound | 6-Chloro-1-hydroxymethylnaphthalene | Methyl group hydroxylase |
This table is based on inferred pathways from analogous compounds.
In the absence of oxygen, the degradation of aromatic compounds requires alternative activation strategies. psu.edu For methylnaphthalenes, a common anaerobic activation mechanism is the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by a glycyl radical enzyme. psu.edu This is followed by ring reduction and eventual cleavage. psu.eduresearchgate.net
For this compound, potential anaerobic pathways include:
Reductive Dechlorination: The initial step could be the removal of the chlorine atom to yield 1-methylnaphthalene, which would then enter the established anaerobic degradation pathway for that compound.
Fumarate Addition: Alternatively, the methyl group could be activated first via fumarate addition, forming a chlorinated naphthylmethyl-succinate derivative. psu.edu
Carboxylation: Another known activation mechanism for naphthalene is carboxylation, which could potentially occur, leading to a chlorinated methyl-naphthoic acid. psu.edu
Following activation, the pathway involves the reduction of the aromatic ring system, catalyzed by reductases, before hydrolytic ring cleavage occurs. psu.eduasm.org A central metabolite in the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627) is 2-naphthoic acid and its reduced derivatives, such as 5,6,7,8-tetrahydro-2-naphthoic acid. psu.eduresearchgate.net By analogy, (chloro)-1-naphthoic acid and its reduced forms would be key intermediates for this compound.
Table 4: Potential Anaerobic Biodegradation Metabolites of this compound
| Precursor Compound | Potential Metabolite | Activation/Degradation Step |
|---|---|---|
| This compound | 1-Methylnaphthalene | Reductive Dechlorination |
| This compound | (6-Chloro-1-naphthyl)methyl-succinate | Fumarate Addition |
| This compound | 6-Chloro-1-naphthoic acid | Carboxylation / Oxidation of methyl group |
| 6-Chloro-1-naphthoic acid | 5,6,7,8-Tetrahydro-6-chloro-1-naphthoic acid | Ring Reduction |
This table is based on inferred pathways from analogous compounds.
The rate and extent of the biodegradation of this compound in soil, sediment, and water are influenced by a complex interplay of various factors. bioline.org.br
Table 5: Factors Affecting the Biodegradation of this compound
| Factor Category | Specific Factor | Influence on Biodegradation Rate | Reference |
|---|---|---|---|
| Physicochemical | Bioavailability | Decreased by strong sorption to soil/sediment organic matter, reducing microbial access. | acs.orgdiva-portal.org |
| pH | Affects microbial enzyme activity; optimal ranges vary for different microbial species. | bioline.org.br | |
| Temperature | Directly influences microbial metabolic rates. | bioline.org.br | |
| Redox Potential | Determines whether aerobic or anaerobic pathways dominate; presence of electron acceptors (O₂, NO₃⁻, SO₄²⁻) is crucial. | unesp.brbioline.org.br | |
| Pollutant Structure | Chlorination | The C-Cl bond's stability generally increases persistence; chlorinated compounds can be more difficult to degrade than their parent compounds. | nih.govepa.gov |
| Biological | Microbial Population | Presence of adapted microorganisms or consortia with the necessary enzymatic machinery is required. Acclimation periods are often needed. | epa.govresearchgate.net |
| Nutrient Availability | Lack of essential nutrients (e.g., nitrogen, phosphorus) can limit microbial growth and metabolism. | bioline.org.br |
Anaerobic Degradation Pathways and Metabolites
Formation Pathways of Polychlorinated Naphthalenes (PCNs) from Precursors
Polychlorinated naphthalenes (PCNs), including methyl-substituted congeners, are not known to be naturally formed. Their presence in the environment is primarily due to historical industrial manufacturing and, more significantly today, as unintentional byproducts of various industrial and thermal processes. nih.govresearchgate.netpops.int The formation mechanisms often parallel those of other persistent organic pollutants (POPs) like polychlorinated dibenzo-p-dioxins (PCDD/Fs) and polychlorinated biphenyls (PCBs). acs.orgresearchgate.netosti.gov
Key sources for the unintentional formation of PCNs include waste incineration, metallurgical industries (ferrous and non-ferrous smelting), and power generation. nih.govresearchgate.netaaqr.org Within these high-temperature environments, PCNs can be synthesized from a variety of chemical precursors through complex reaction sequences. The main formation pathways are generally categorized as de novo synthesis and precursor-based formation.
Detailed research has identified several classes of precursor compounds that can lead to the formation of the naphthalene ring structure and its subsequent chlorination.
Precursor-Based Formation in Thermal Processes
Studies have confirmed that PCNs can be synthesized from common precursors like polycyclic aromatic hydrocarbons (PAHs) and chlorophenols during industrial thermal processes. acs.org The strong correlation observed between certain PCN and PCDF isomers in emissions from municipal waste incinerators suggests that their formation pathways may be very similar. osti.gov
The gas-phase formation of PCNs from chlorophenol (CP) precursors has been a subject of detailed mechanistic and kinetic studies. These reactions are highly sensitive to temperature and the specific structure of the chlorophenol reactant. mdpi.comkoreascience.kreeer.org
Mechanism of PCN Formation from Chlorophenols
A widely proposed pathway for PCN formation from chlorophenols involves the initial coupling of phenoxy radicals. koreascience.krnih.goveeer.org The key steps are:
Radical Formation : In high-temperature conditions (600-1200 K), chlorophenols lose a hydrogen atom to form chlorophenoxy radicals (CPRs). nih.gov
Radical Coupling : Two chlorophenoxy radicals (or a CPR and a phenoxy radical) couple at their unsubstituted ortho-carbon positions. koreascience.kreeer.org This forms a chlorinated o,o′-dihydroxybiphenyl intermediate. mdpi.com
Intermediate Transformation : This intermediate can then undergo a series of reactions. While one route leads to the formation of PCDFs, an alternative pathway involves the elimination of carbon monoxide (CO) molecules to produce a chlorinated dihydrofulvalene intermediate. mdpi.comkoreascience.kr
Rearrangement and Naphthalene Formation : The dihydrofulvalene intermediate then undergoes rearrangement and loses hydrogen and/or chlorine atoms to form the stable naphthalene ring structure. koreascience.kreeer.org The resulting PCN congeners are often less chlorinated than the initial reactants, indicating that dechlorination is a preferred pathway. osti.goveeer.org
Theoretical studies using quantum chemistry calculations have explored the energetics of these pathways, identifying the most favorable routes for the formation of various monochlorinated (MCN) and dichlorinated (DCN) naphthalenes from different chlorophenol precursors. mdpi.comnih.gov
Research Findings on PCN Formation from Specific Precursors
Experimental studies have provided valuable data on the types of PCN congeners produced from different precursors under controlled laboratory conditions.
Table 1: PCN and PCDF Formation from Dichlorophenol (DCP) Precursors at 600°C
| Dichlorophenol Precursor | Predominant PCN Homologue Formed | Other PCN Products | Notes | Source |
|---|---|---|---|---|
| 2,3-DCP | Unchlorinated Naphthalene | MCNs | Yields of more chlorinated PCNs were significantly lower. | osti.gov |
| 2,4-DCP | Unchlorinated Naphthalene | MCNs, DCNs | Illustrates loss of chlorine atoms during formation. | osti.gov |
| 2,5-DCP | Unchlorinated Naphthalene | MCNs | - | osti.gov |
| 2,6-DCP | Monochloronaphthalene (MCN) | 1,8-DCN | Did not produce tri- or tetra-chlorinated PCDF or PCN congeners. The formation of 1,8-DCN could not be explained by the primary proposed mechanism. | osti.goveeer.org |
| 3,4-DCP | Dichloronaphthalene (DCN) | MCNs, TCNs (trace) | Produced the largest yields of PCDF and PCN products with two or more chlorine atoms. | osti.goveeer.org |
| 3,5-DCP | Monochloronaphthalene (MCN) | DCNs | - | osti.gov |
Further theoretical studies have detailed the specific isomers formed from the cross-condensation of phenoxy radicals with chlorophenoxy radicals.
Table 2: Predicted PCN Products from Cross-Condensation of Phenoxy and Chlorophenoxy Radicals
| Reactants | Primary Predicted PCN Products | Key Finding | Source |
|---|---|---|---|
| Phenoxy Radical + 2-Chlorophenoxy Radical | Naphthalene, 1-Monochloronaphthalene (1-MCN) | Pathways that terminate with the elimination of a chlorine atom are favored over those that end with hydrogen elimination. | nih.gov |
| Phenoxy Radical + 3-Chlorophenoxy Radical | Naphthalene, 2-Monochloronaphthalene (2-MCN) | PCN formation from this reaction can occur more easily than from the reaction involving the 2-chlorophenoxy radical. | nih.gov |
While these studies provide a detailed framework for the formation of various PCN congeners, specific research focusing on the precise formation pathways of this compound from precursors in environmental or industrial settings is limited. However, the established mechanisms for other PCNs suggest that its formation would likely involve precursors containing both methyl and chloro-substituted aromatic rings or the reaction of chlorinated precursors with methylating agents in complex high-temperature environments.
Advanced Analytical Methodologies for Trace Detection and Quantification
Chromatographic Techniques with Enhanced Detection
Chromatography, a cornerstone of analytical chemistry, is central to the analysis of 6-Chloro-1-methylnaphthalene. When coupled with advanced detectors, it provides the necessary resolving power and sensitivity for trace-level analysis.
Gas chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like this compound. tandfonline.com When interfaced with a mass spectrometer (MS), it allows for both the separation and identification of individual components within a sample. tandfonline.com The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of ionized molecules, enabling precise identification. tandfonline.com
For enhanced selectivity and sensitivity, particularly in complex matrices, high-resolution mass spectrometry (HRMS) is employed. chromatographyonline.comresearchgate.net HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, often to within a few parts per million (ppm). gcms.cznih.gov This high mass accuracy significantly improves confidence in compound identification by allowing for the determination of the elemental composition of an ion. researchgate.net GC-HRMS is considered a premier technique for the identification and structural elucidation of unknown volatile and semi-volatile organic compounds. researchgate.net
The typical workflow for GC-MS analysis involves sample extraction, a cleanup procedure to remove interfering substances, and then injection into the GC system. epa.gov The separated compounds then enter the mass spectrometer for detection and quantification. Softer ionization techniques, such as chemical ionization (CI), can be used to enhance the formation of the molecular ion, which can increase sensitivity for certain halogenated compounds. researchgate.net
Table 1: GC-MS/HRMS Parameters for Halogenated Naphthalene (B1677914) Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS (or similar) | Provides good separation of nonpolar to moderately polar compounds. nih.gov |
| Injector | Pulsed-splitless | Maximizes the amount of analyte transferred to the column for trace analysis. nih.gov |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. nih.govgcms.cz |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. researchgate.net |
| Mass Analyzer | TOF, Orbitrap, or Magnetic Sector | Provides high mass resolution and accuracy for confident identification. researchgate.net |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan acquires a wide mass range, while SIM focuses on specific ions for increased sensitivity. lcms.cz |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.
High-performance liquid chromatography (HPLC) is a complementary technique to GC, particularly for compounds that are less volatile or thermally labile. sciex.com For aromatic compounds like naphthalenes, HPLC coupled with fluorescence detection (FLD) and diode array detection (DAD) offers a powerful analytical solution. wur.nlrsc.orgnih.gov
A Diode Array Detector (DAD) can acquire a full UV-Vis spectrum for each point in the chromatogram, providing information about the spectral properties of the analytes and aiding in peak identification and purity assessment. uliege.be Fluorescence Detection (FLD) offers exceptional sensitivity and selectivity for fluorescent compounds like naphthalene and its derivatives. wur.nlrsc.orgnih.gov By selecting specific excitation and emission wavelengths, the detector can be tuned to respond selectively to the target analyte, minimizing interference from non-fluorescent matrix components. sciex.com This makes HPLC-FLD particularly well-suited for trace analysis in complex samples. wur.nlrsc.orgnih.gov
In some cases, HPLC-FLD/DAD can be used for the direct analysis of aqueous samples with minimal sample preparation, which is a significant advantage in terms of speed and cost. wur.nlrsc.orgnih.gov The method's sensitivity allows for the detection of naphthalene derivatives at low microgram-per-liter (µg/L) levels. rsc.orgnih.gov
Table 2: HPLC-FLD/DAD Parameters for Naphthalene Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 reversed-phase | Standard for separating a wide range of organic molecules. squ.edu.om |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Elutes the compounds from the column based on their polarity. wur.nlrsc.org |
| DAD Wavelength | 210-400 nm | Provides spectral information for compound identification. uliege.be |
| FLD Excitation/Emission | Analyte-specific wavelengths | Provides high sensitivity and selectivity for fluorescent compounds. squ.edu.om |
| Injection Volume | 10-100 µL | Introduces the sample into the HPLC system. rsc.org |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and application.
Gas Chromatography with Mass Spectrometric Detection (GC-MS/HRMS)
Challenges in Quantification and Standard Material Availability
A significant challenge in the accurate quantification of this compound is the availability of certified reference materials (CRMs). tandfonline.com CRMs are highly pure and well-characterized substances used to calibrate analytical instruments and validate methods, ensuring the traceability and comparability of results. industry.gov.augcms.cz The lack of a specific CRM for this compound means that analysts often have to rely on standards of related compounds, which can introduce uncertainty into the quantification. researchgate.net
While many individual polychlorinated naphthalene (PCN) congeners have been synthesized, less than half are commercially available as analytical standards. tandfonline.com This scarcity hinders comprehensive toxicological studies and the development of robust, multi-analyte quantitative methods. For emerging pollutants where reference standards are often unavailable, target screening methods are limited. researchgate.net
Another challenge is potential interferences from other co-eluting compounds, especially in complex environmental samples. tandfonline.com For instance, in GC analysis, polychlorinated biphenyls (PCBs) and certain chlorinated pesticides can interfere with the detection of chlorinated naphthalenes. tandfonline.com While high-resolution mass spectrometry can help to mitigate this, careful method development and sample cleanup are still crucial. rsc.org
Emerging Analytical Techniques for Halogenated Compounds
The field of analytical chemistry is continually evolving, with new techniques being developed to address the challenges of detecting and quantifying halogenated compounds at ever-lower concentrations.
One area of advancement is in comprehensive two-dimensional gas chromatography (GC×GC). nih.gov This technique provides significantly enhanced separation power compared to conventional GC by using two different columns in series. nih.gov This increased resolution is particularly valuable for separating complex mixtures of halogenated compounds, such as those found in wastewater or industrial effluents. nih.gov When coupled with detectors like a micro-electron capture detector (µECD) or time-of-flight mass spectrometry (TOF-MS), GC×GC is a powerful tool for the analysis of nonpolar halogenated micropollutants. nih.gov
Another emerging trend is the increased use of non-targeted screening methods employing HRMS. nih.govchemrxiv.org These approaches aim to identify a broad range of chemicals in a sample without prior knowledge of their presence. chemrxiv.org This is particularly useful for identifying novel or unexpected halogenated contaminants and their transformation products in the environment. researchgate.net
Furthermore, advancements in ionization techniques for mass spectrometry, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), are expanding the range of halogenated compounds that can be analyzed by LC-MS. sciex.com These techniques can offer improved sensitivity and reduced matrix effects for certain analytes compared to traditional electrospray ionization (ESI). sciex.com
Isotope-free liquid chromatography-mass spectrometry (LC-MS) methods combined with chemical derivatization are also being developed to improve the ionization efficiency and detection of certain classes of compounds, which could be adapted for specific halogenated analytes. nih.gov
Future Research Directions in Chloro Methylnaphthalene Chemistry
Exploration of Novel Synthetic Routes with Enhanced Regioselectivity and Sustainability
The synthesis of polysubstituted naphthalenes often faces challenges with regiochemical control, making traditional electrophilic aromatic substitution methods complex. csir.co.zaresearchgate.net Future research will focus on developing de novo and late-stage functionalization strategies that offer high regioselectivity and are environmentally sustainable.
Key Research Areas:
C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation presents a powerful, atom-economical approach to introduce functionality at specific positions of the naphthalene (B1677914) core, bypassing the need for pre-functionalized starting materials. Research into catalysts that can selectively activate C-H bonds at positions remote from the existing methyl and chloro groups is a significant avenue.
Flow Chemistry and Microreactors: Micro-channel reactors offer efficient mass and heat transfer, enabling rapid and safe reactions, often with improved yields and selectivities. researchgate.net Applying this technology to the chlorination or further functionalization of 1-methylnaphthalene (B46632) could provide a more controlled and scalable synthetic method.
Benzannulation Reactions: Modular strategies, such as the benzannulation of isobenzopyrylium ions with alkynes, offer a rapid way to construct highly substituted naphthalenes from simpler precursors, providing excellent control over the final substitution pattern. researchgate.net
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Potential Advantages | Challenges to Overcome |
| Transition-Metal Catalyzed Cross-Coupling | High efficiency, broad substrate scope (e.g., Suzuki, Sonogashira). beilstein-journals.org | Often relies on expensive palladium catalysts; requires pre-functionalized substrates. |
| Direct C-H Activation | High atom economy, reduces synthetic steps. nih.gov | Achieving high regioselectivity in complex systems, catalyst stability. |
| Aqueous Micellar Catalysis | Environmentally friendly ("green chemistry"), potential for catalyst recycling, improved safety. nih.gov | Surfactant compatibility with reagents, product isolation. |
| Micro-channel Flow Synthesis | Enhanced safety, precise control over reaction parameters, improved yield and selectivity, scalability. researchgate.net | Initial setup cost, potential for channel clogging with solid byproducts. |
In-depth Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For chloro-methylnaphthalenes, several reaction types warrant deeper investigation.
Key Research Areas:
Palladium-Catalyzed Dearomatization: Recent studies have explored the palladium-catalyzed dearomatization reactions of chloromethylnaphthalene with various nucleophiles. acs.orgacs.org These reactions can proceed through complex pathways involving η³-exo-(naphthyl)methyl intermediates. acs.org Future work should focus on elucidating the factors that control the stability of these intermediates and the subsequent C-C or C-N bond-forming reductive elimination steps. Understanding these pathways could enable the selective synthesis of dearomatized or fully aromatic products. nih.govacs.org
Photochemical Reactions: The interaction of chloro-methylnaphthalenes with light can lead to degradation or novel transformations. Investigating the photochemical pathways, including potential dehalogenation or rearrangement reactions, is crucial for understanding the environmental fate of these compounds and for harnessing light to drive synthetic reactions.
Oxidative and Reductive Transformations: While general oxidation and reduction reactions of substituted naphthalenes are known, a detailed mechanistic study for specific isomers like 6-chloro-1-methylnaphthalene is lacking. Research could focus on catalyst-controlled selective oxidation of the methyl group without affecting the aromatic core or selective reductive dechlorination.
Computational Design of Functionalized Chloro-Methylnaphthalene Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. bohrium.comresearchgate.net
Key Research Areas:
Structure-Property Relationship Modeling: DFT calculations can be used to systematically model how the introduction of different functional groups at various positions on the this compound scaffold affects its electronic properties (e.g., HOMO/LUMO levels), optical properties (e.g., absorption spectra), and reactivity. acs.orgrsc.org This in silico screening can identify promising candidates for specific applications before committing to synthetic work.
Predicting Reaction Outcomes: Computational modeling can predict the regioselectivity of electrophilic substitutions or the energy barriers for different catalytic cycles. acs.orgacs.org For instance, modeling the transition states for chlorination of 1-methylnaphthalene under various catalytic conditions could help identify protocols that favor the formation of the 6-chloro isomer.
Designing for Materials Science: By calculating properties like charge transport mobility, exciton (B1674681) binding energy, and reorganization energy, computational studies can guide the design of this compound derivatives for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org
| Computed Property | Relevance to Application | Example Finding |
| HOMO/LUMO Energy Gap | Determines electronic and optical properties for semiconductors. rsc.org | Functionalizing naphthalene cores can tune absorption across the solar spectrum. acs.org |
| Transition State Energies | Predicts reaction feasibility, rates, and regioselectivity. acs.org | DFT calculations showed that steric and electronic effects from a methyl group can favor meta-chlorination under specific catalytic regimes. |
| Exciton Binding Energy | Predicts efficiency of charge separation in photovoltaic materials. rsc.org | Synthesized naphthalene-based chromophores showed low exciton binding energies (0.670–0.785 eV), indicating high exciton dissociation rates. rsc.org |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. bohrium.com | MEP analysis is used to study the reactive sites of new naphthalene-based compounds. bohrium.com |
Development of Advanced Analytical Tools for Environmental Monitoring and Trace Analysis
Chlorinated naphthalenes (CNs) are recognized as persistent environmental pollutants. researchgate.netinchem.org Developing more sensitive and efficient analytical methods is essential for monitoring their presence and understanding their environmental fate.
Key Research Areas:
High-Resolution Mass Spectrometry (HRMS): While gas chromatography coupled with mass spectrometry (GC-MS) is the standard, future efforts should focus on refining isotope dilution GC-HRMS methods for congener-specific analysis of chloro-methylnaphthalenes in complex environmental matrices like sediment and air. researchgate.netfrontiersin.org
Multidimensional Chromatography: Techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide superior separation of complex isomeric mixtures of chlorinated naphthalenes, which is often a challenge with single-column GC systems. researchgate.netinchem.org
Novel Sample Preparation: Improving sample extraction and cleanup is critical for accurate trace analysis. tandfonline.com Research into novel solid-phase extraction (SPE) materials or miniaturized extraction techniques can reduce solvent consumption and improve recovery rates for chloro-methylnaphthalenes from water, soil, and biological samples.
Chemical Sensors: A long-term goal is the development of selective chemical sensors for real-time monitoring of specific chlorinated naphthalene isomers in water or air, which would represent a significant leap beyond current laboratory-based methods.
Investigation of Materials Science Applications and Performance Optimization
The naphthalene core is a versatile building block for functional materials. numberanalytics.comijrpr.com The specific substitution pattern of this compound makes it an interesting, albeit underexplored, candidate for materials science applications.
Key Research Areas:
Organic Electronics: Substituted naphthalenes, particularly naphthalene diimides (NDIs), are widely studied for use in organic electronics. rsc.orgacs.org The this compound unit could be incorporated as a building block into larger conjugated polymers or small molecules. rsc.org The chlorine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group can influence solubility and morphology. Research should focus on synthesizing such derivatives and evaluating their performance in devices like OLEDs, OPVs, and organic field-effect transistors (OFETs).
Electrochromic Materials: Core-substituted naphthalene diimide-based polymers have shown promising electrochromic properties. rsc.org Introducing units derived from this compound could tune the color, switching speed, and stability of these materials.
Liquid Crystals: The rigid, planar structure of the naphthalene core is a common feature in liquid crystalline molecules. By attaching appropriate flexible side chains to the this compound scaffold, it may be possible to design novel liquid crystalline materials with specific phase behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
